![molecular formula C9H13N3OS B2939188 (E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 338400-18-3](/img/structure/B2939188.png)
(E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one, commonly referred to as 3DMAT, is a synthetic compound that has been gaining attention as a potential therapeutic agent due to its ability to modulate the activity of certain enzymes and proteins. 3DMAT has been studied in both in vitro and in vivo models, and has been found to have a variety of potential applications in scientific research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one involves the condensation of 2-amino-1,3-thiazole-5-carboxaldehyde with N,N-dimethylformamide dimethyl acetal followed by reaction with methylamine to form the intermediate (E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-ol. This intermediate is then oxidized to the final product using a mild oxidizing agent such as pyridinium chlorochromate (PCC).
Starting Materials
2-amino-1,3-thiazole-5-carboxaldehyde, N,N-dimethylformamide dimethyl acetal, methylamine
Reaction
Step 1: Condensation of 2-amino-1,3-thiazole-5-carboxaldehyde with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate to form the intermediate (E)-3-(dimethylamino)-1-[2-(dimethylamino)-1,3-thiazol-5-yl]prop-2-en-1-ol., Step 2: Reaction of the intermediate with methylamine in the presence of a base such as sodium hydroxide to form the intermediate (E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-ol., Step 3: Oxidation of the intermediate using a mild oxidizing agent such as pyridinium chlorochromate (PCC) to form the final product (E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
3DMAT has been studied as a potential therapeutic agent due to its ability to modulate the activity of certain enzymes and proteins. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, 3DMAT has been found to modulate the activity of the enzyme fatty acid amide hydrolase, which is involved in the breakdown of the neurotransmitter anandamide. Furthermore, 3DMAT has been found to regulate the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Wirkmechanismus
The mechanism of action of 3DMAT is not yet fully understood, however, it is believed to act by binding to and modulating the activity of certain enzymes and proteins. It has been found to bind to the active sites of enzymes and proteins, and to inhibit their activity, thus modulating their activity. Additionally, 3DMAT has been found to bind to the allosteric sites of enzymes and proteins, and to activate or inhibit their activity, thus modulating their activity.
Biochemische Und Physiologische Effekte
3DMAT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, thus increasing the levels of acetylcholine in the brain. Additionally, it has been found to inhibit the enzyme cyclooxygenase-2, thus decreasing the production of prostaglandins. Furthermore, 3DMAT has been found to modulate the activity of the enzyme fatty acid amide hydrolase, thus increasing the levels of anandamide in the body. Lastly, 3DMAT has been found to regulate the activity of the enzyme cytochrome P450, thus modulating the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Laboratory Experiments
The use of 3DMAT in laboratory experiments has several advantages and limitations. One of the advantages is that it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. Additionally, 3DMAT is a relatively stable compound, making it suitable for use in laboratory experiments. Furthermore, 3DMAT is a water-soluble compound, making it suitable for use in aqueous solutions. Lastly, 3DMAT is a non-toxic compound, making it safe for use in laboratory experiments.
The main limitation of 3DMAT is that its mechanism of action is not fully understood, making it difficult to predict its effects in laboratory experiments. Additionally, 3DMAT is not a very potent compound, making it difficult to achieve significant results in laboratory experiments. Furthermore, 3DMAT has a relatively short half-life, making it difficult to maintain its effects in laboratory experiments. Lastly, 3DMAT is not widely available, making it difficult to obtain for laboratory experiments.
Zukünftige Richtungen
The potential future directions of 3DMAT include further research into its mechanism of action, its potential therapeutic applications, and its potential uses in drug development. Additionally, further research into its potential side effects and interactions with other compounds is needed. Furthermore, further research into its potential uses in laboratory experiments, such as its potential as a research tool, is needed. Lastly, further research into its potential uses in drug delivery systems is needed.
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-10-9-11-6-8(14-9)7(13)4-5-12(2)3/h4-6H,1-3H3,(H,10,11)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZMLGRAEJGXIX-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(S1)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2939106.png)
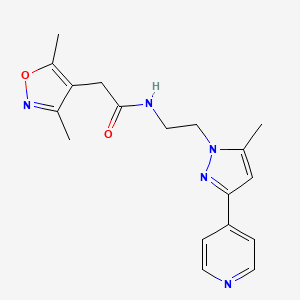
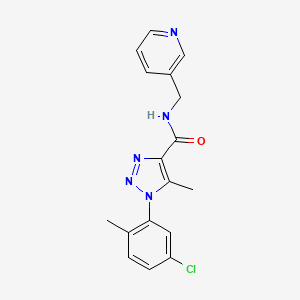
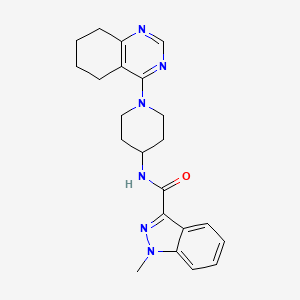
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2939112.png)
![Tert-butyl 2-[[3-(prop-2-enoylamino)propanoylamino]methyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2939114.png)

![7-ethoxy-2,5-di(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2939117.png)
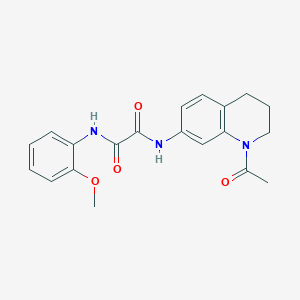
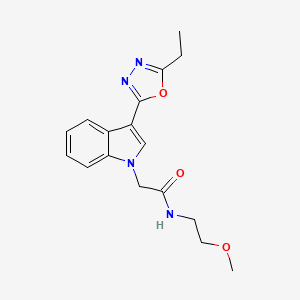
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2939122.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2939125.png)
![2,6-difluoro-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]benzamide](/img/structure/B2939126.png)